3,8-Dinitro-6-phenylphenanthridine
Overview
Description
3,8-Dinitro-6-phenylphenanthridine is an organic compound with the molecular formula C19H11N3O4 and a molecular weight of 345.31 g/mol . It is a derivatized phenanthridine, characterized by the presence of nitro groups at positions 3 and 8, and a phenyl group at position 6 on the phenanthridine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dinitro-6-phenylphenanthridine typically involves the nitration of 6-phenylphenanthridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dinitro-6-phenylphenanthridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products:
Reduction: 3,8-Diamino-6-phenylphenanthridine.
Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Industry: Utilized in the synthesis of rigid polyamides and other high-performance materials.
Mechanism of Action
The mechanism of action of 3,8-Dinitro-6-phenylphenanthridine involves its ability to interact with biological targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anti-tumor and anti-viral effects . The nitro groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound is a reduced form of 3,8-Dinitro-6-phenylphenanthridine, where the nitro groups are replaced by amino groups.
6-Phenylphenanthridine: The parent compound without the nitro groups, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and phenyl groups on the phenanthridine skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,8-dinitro-6-phenylphenanthridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIEAMONAJOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003002 | |
Record name | 3,8-Dinitro-6-phenylphenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82921-86-6 | |
Record name | 3,8-Dinitro-6-phenylphenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82921-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dinitro-6-phenylphenanthridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082921866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,8-Dinitro-6-phenylphenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-dinitro-6-phenylphenanthridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,8-dinitro-6-phenylphenanthridine facilitate the formation of cyclometalated platinum(II) complexes?
A1: The research paper [] demonstrates that this compound (HC∧N) acts as a C,N-chelating ligand through a process called N-assisted CPh–H activation. This means that the nitrogen atom in the phenanthridine ring coordinates to the platinum(II) center first. This coordination weakens the C-H bond on the phenyl ring, allowing it to be activated and subsequently form a stable Pt-C bond, resulting in a cyclometalated platinum(II) complex.
Q2: What are the potential applications of these cyclometalated platinum(II) complexes?
A2: The paper focuses on the synthesis, structure, and luminescence properties of these complexes []. The presence of the dinitrophenanthridine ligand, combined with the cyclometalated platinum(II) center, suggests potential applications in areas like:
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